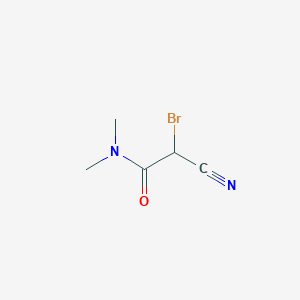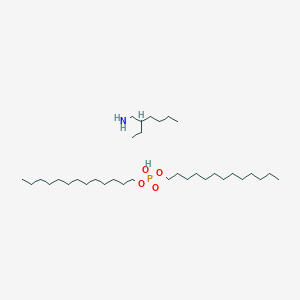
2-Brom-2-cyan-N,N-Dimethylacetamid
Übersicht
Beschreibung
2-Bromo-2-cyano-N,N-dimethylacetamide (BCDMCA) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 145 °C and a melting point of -55 °C. BCDMCA is a versatile compound that can be used as a reagent, catalyst, or solvent in a variety of scientific experiments. It is also a useful intermediate for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Cyanoacetylierung von Aminen
2-Brom-2-cyan-N,N-Dimethylacetamid kann zur Cyanoacetylierung von Aminen verwendet werden . Dieser Prozess ist entscheidend für die Bildung biologisch aktiver Verbindungen. Die Carbonyl- und Cyanofunktionen dieser Verbindungen ermöglichen Reaktionen mit gängigen zweizähnigen Reagenzien, um eine Vielzahl von heterocyclischen Verbindungen zu bilden .
Synthese von biologisch aktiven neuartigen heterocyclischen Einheiten
Das aktive Wasserstoffatom an C-2 dieser Verbindungen kann an einer Vielzahl von Kondensations- und Substitutionsreaktionen teilnehmen . Dies macht this compound zu einem wertvollen Vorläufer für die Synthese von biologisch aktiven neuartigen heterocyclischen Einheiten .
Palladium-katalysierte direkte Carbonylierung
This compound kann in einem palladium-katalysierten direkten Carbonylierungsprozess zur Synthese von 2-Cyan-N-Acetamid- und 2-Cyanoacetatverbindungen verwendet werden . Diese Reaktion verläuft unter milden Bedingungen über ein Radikalzwischenprodukt, das für die späte Funktionalisierung geeignet ist .
Synthese von pharmazeutischen Verbindungen
This compound kann zur Synthese verschiedener pharmazeutischer Verbindungen verwendet werden . Zum Beispiel kann es zur Synthese von Teriflunomid verwendet werden, einem Pyrimidinsynthese-Inhibitor, der zur Behandlung von Patienten mit der schubförmig-remittierenden Form der Multiplen Sklerose eingesetzt wird .
Synthese von fortschrittlichen Materialien
Amide und Ester, die in fortschrittlichen Materialien weit verbreitet sind, können aus this compound synthetisiert werden . Diese Verbindung spielt aufgrund ihrer beiden funktionellen Gruppen eine wichtige Rolle in der medizinischen Industrie <svg class="icon" height="16" p-id="1735"
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-2-cyano-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJXHYCSPHGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884837 | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15430-62-3 | |
| Record name | 2-Bromo-2-cyano-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-cyano-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Bromo-2-cyano-N,N-dimethylacetamide in organic synthesis?
A: 2-Bromo-2-cyano-N,N-dimethylacetamide serves as a selective monobrominating agent. It demonstrates particular effectiveness in brominating the alpha-carbon of enolizable ketones. [] This selectivity makes it a valuable tool for specific chemical transformations in organic synthesis.
Q2: How was 2-Bromo-2-cyano-N,N-dimethylacetamide synthesized?
A: The synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide involves the bromination of 2-cyano-N,N-dimethylacetamide. This reaction utilizes bromine (Br2) within a mixture of acetic acid (AcOH) and acetic anhydride (Ac2O) at a controlled temperature of 8-10°C. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)





![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)






![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)